molecular formula C10H7NO3 B2490475 (Z)-2-(2-oxoindolin-3-ylidene)acetic acid CAS No. 61854-73-7

(Z)-2-(2-oxoindolin-3-ylidene)acetic acid

Cat. No.: B2490475
CAS No.: 61854-73-7
M. Wt: 189.17
InChI Key: LYYPOGWFEKPXJQ-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-oxoindolin-3-ylidene)acetic acid is an organic compound that belongs to the class of indole derivatives. It is characterized by the presence of an indole ring system fused with a ketone group and an acetic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-oxoindolin-3-ylidene)acetic acid typically involves the condensation of isatin (1H-indole-2,3-dione) with glycine or its derivatives under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product.

    Condensation Reaction: Isatin is reacted with glycine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures (60-80°C).

    Cyclization: The Schiff base intermediate formed in the first step undergoes intramolecular cyclization to form the indole ring system, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-oxoindolin-3-ylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

(Z)-2-(2-oxoindolin-3-ylidene)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-2-(2-oxoindolin-3-ylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isatin: A precursor in the synthesis of (Z)-2-(2-oxoindolin-3-ylidene)acetic acid, known for its diverse biological activities.

    Indole-3-acetic acid: A plant hormone with structural similarities, involved in plant growth and development.

    2-oxoindoline derivatives: A class of compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to its specific structural configuration and the presence of both an indole ring and an acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2Z)-2-(2-oxo-1H-indol-3-ylidene)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H,11,14)(H,12,13)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYPOGWFEKPXJQ-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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